

Thermodynamic Properties of N-Propyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Propyl nitrate*

Cat. No.: *B130209*

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Introduction

N-Propyl nitrate ($\text{CH}_3\text{CH}_2\text{CH}_2\text{ONO}_2$) is an organic nitrate ester that finds applications as a fuel ignition promoter and in rocket fuel formulations.^[1] A thorough understanding of its thermodynamic properties is crucial for its safe handling, application in chemical synthesis, and for computational modeling of its behavior under various conditions. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of **N-Propyl nitrate**, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.

Core Thermodynamic and Physical Properties

A summary of the essential thermodynamic and physical properties of **N-Propyl nitrate** is presented in the tables below. These values have been compiled from various reputable sources and provide a quantitative basis for understanding the compound's characteristics.

Thermodynamic Properties of N-Propyl Nitrate

Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (liquid, 298.15 K)	-214.5	kJ/mol	[2]
Standard Enthalpy of Formation (gas, 298.15 K)	-174.1	kJ/mol	[2]
Standard Molar Entropy (gas, 298.15 K)	362.6	J/mol·K	[2]
Molar Heat Capacity at Constant Pressure (gas, 298.15 K)	123.2	J/mol·K	[2]
O–NO ₂ Bond Dissociation Energy	~159	kJ/mol	Inferred from thermal decomposition studies

Physical Properties of N-Propyl Nitrate

Property	Value	Units	Reference(s)
Molecular Weight	105.09	g/mol	[1]
Appearance	Colorless to pale yellow liquid	-	[1]
Odor	Sweet, sickly, ether-like	-	[1]
Boiling Point (at 762 torr)	110	°C	[1]
Freezing Point	< -100	°C	[3]
Density (at 20°C)	1.0538	g/cm ³	[1]
Vapor Pressure (at 20°C)	18	mmHg	[3]
Flash Point	20	°C	[4]
Autoignition Temperature	175	°C	[4]
Solubility	Very slightly soluble in water; Soluble in alcohol and ether	-	[1]
Refractive Index (nD at 20°C)	1.3979	-	[1]
Dipole Moment	2.98	D	[1]

Experimental Protocols

The determination of the thermodynamic properties of **N-Propyl nitrate** involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Adiabatic bomb calorimeter
- Oxygen cylinder with pressure regulator
- Crucible (platinum or other inert material)
- Fuse wire (e.g., platinum)
- High-precision thermometer
- Pellet press (for solid samples, though **N-propyl nitrate** is a liquid)
- Analytical balance

Procedure:

- A precisely weighed sample of **N-Propyl nitrate** (typically encapsulated in a gelatin capsule for liquids) is placed in the crucible inside the bomb.
- A fuse wire of known length and mass is connected to the electrodes within the bomb, with the wire in contact with the sample.
- The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-pressure oxygen (typically around 30 atm).
- The bomb is placed in the calorimeter, which is filled with a known mass of water.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The final temperature is determined after correcting for heat exchange with the surroundings.
- After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The amount of nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: $\Delta U_c = - (C_{cal} * \Delta T - q_{fuse} - q_{acid}) / n$ where:

- C_{cal} is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
- ΔT is the corrected temperature rise.
- q_{fuse} is the heat released by the combustion of the fuse wire.
- q_{acid} is the heat of formation of nitric acid.
- n is the number of moles of the sample.

The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relation: $\Delta H_c = \Delta U_c + \Delta n_{gas} * R * T$ where Δn_{gas} is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's law, by combining the standard enthalpies of formation of the combustion products (CO_2 and H_2O) and the experimentally determined enthalpy of combustion.

Measurement of Liquid Heat Capacity

The specific heat capacity of liquid **N-Propyl nitrate** can be determined using a calorimeter, often by the method of mixtures or by using a differential scanning calorimeter (DSC).

Method of Mixtures:

Principle: A known mass of a heated substance (often a solid with a known heat capacity) is added to a known mass of the liquid in a calorimeter. The final equilibrium temperature is measured, and the specific heat capacity of the liquid is calculated based on the principle of conservation of energy.

Apparatus:

- Calorimeter with a stirrer and lid
- High-precision thermometer
- Heating apparatus (e.g., water bath)
- Analytical balance

Procedure:

- The mass of the empty calorimeter (with stirrer and lid) is measured.
- A known mass of **N-Propyl nitrate** is added to the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.
- A solid of known mass and specific heat capacity is heated to a known, higher temperature.
- The heated solid is quickly transferred to the liquid in the calorimeter.
- The mixture is stirred gently until a final, stable temperature is reached and recorded.

Data Analysis: The specific heat capacity of the liquid (c_{liquid}) is calculated by equating the heat lost by the solid to the heat gained by the liquid and the calorimeter: $m_{\text{solid}} * c_{\text{solid}} * (T_{\text{initial,solid}} - T_{\text{final}}) = [m_{\text{liquid}} * c_{\text{liquid}} + C_{\text{calorimeter}}] * (T_{\text{final}} - T_{\text{initial,liquid}})$ where $C_{\text{calorimeter}}$ is the heat capacity of the calorimeter, determined in a separate experiment.

Thermal Decomposition Kinetics

The study of the thermal decomposition of **N-propyl nitrate** provides insights into its stability and the energy of its chemical bonds.

Principle: The rate of decomposition of the compound is measured at various temperatures in a controlled environment. The products of the decomposition can also be identified and quantified.

Apparatus:

- Low-pressure flow reactor
- Quadrupole mass spectrometer
- Pressure and temperature sensors
- Flow controllers

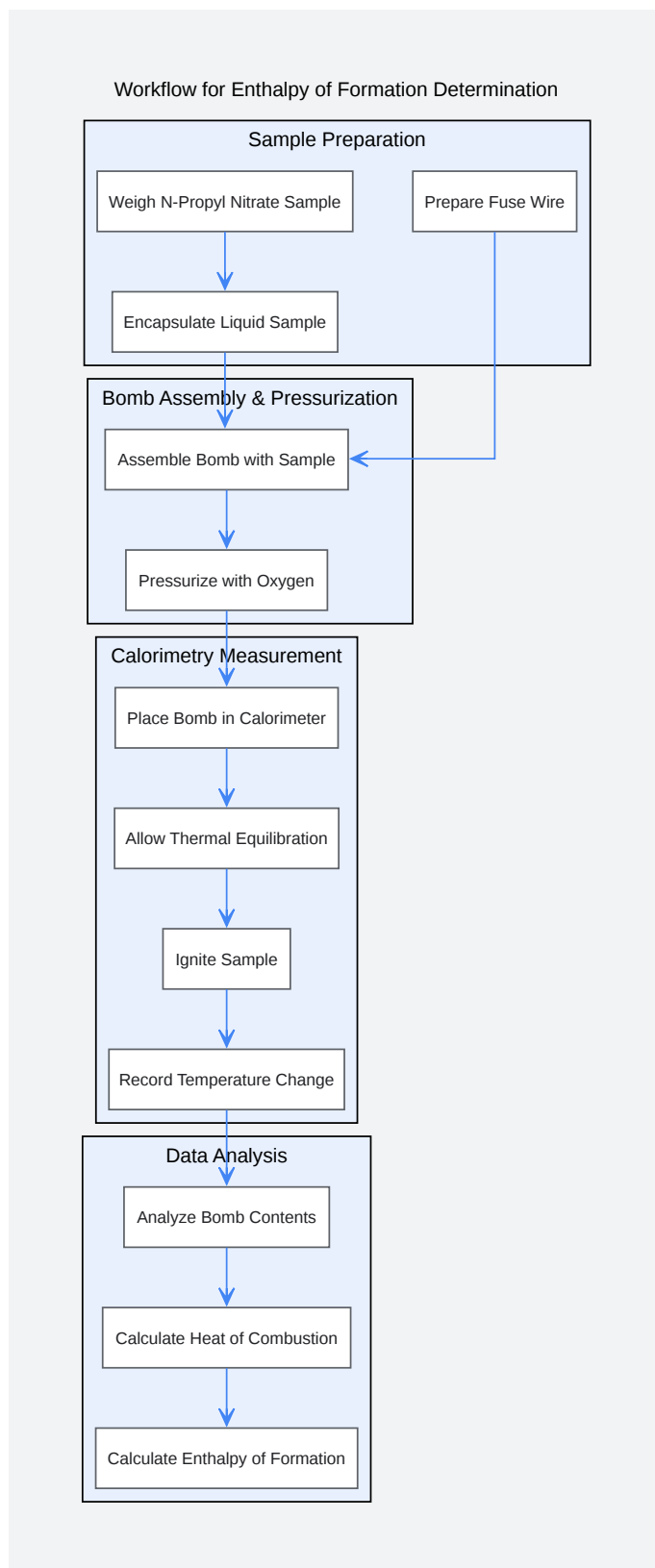
Procedure:

- A carrier gas (e.g., helium) is passed through the flow reactor at a controlled pressure.
- A known concentration of **N-Propyl nitrate** is introduced into the gas stream.
- The reactor is heated to a specific temperature, and the system is allowed to stabilize.
- The concentrations of the reactant (**N-Propyl nitrate**) and the decomposition products are monitored at the reactor outlet using the mass spectrometer as a function of time or reaction zone length.
- The experiment is repeated at different temperatures and pressures.

Data Analysis: The rate constants for the decomposition are determined from the decay of the **N-Propyl nitrate** signal and the formation of product signals. The Arrhenius parameters (pre-exponential factor and activation energy) are then obtained by plotting the natural logarithm of the rate constant versus the inverse of the temperature. This data can be used to determine the bond dissociation energy of the O–NO₂ bond, a key thermodynamic parameter.

Visualizations

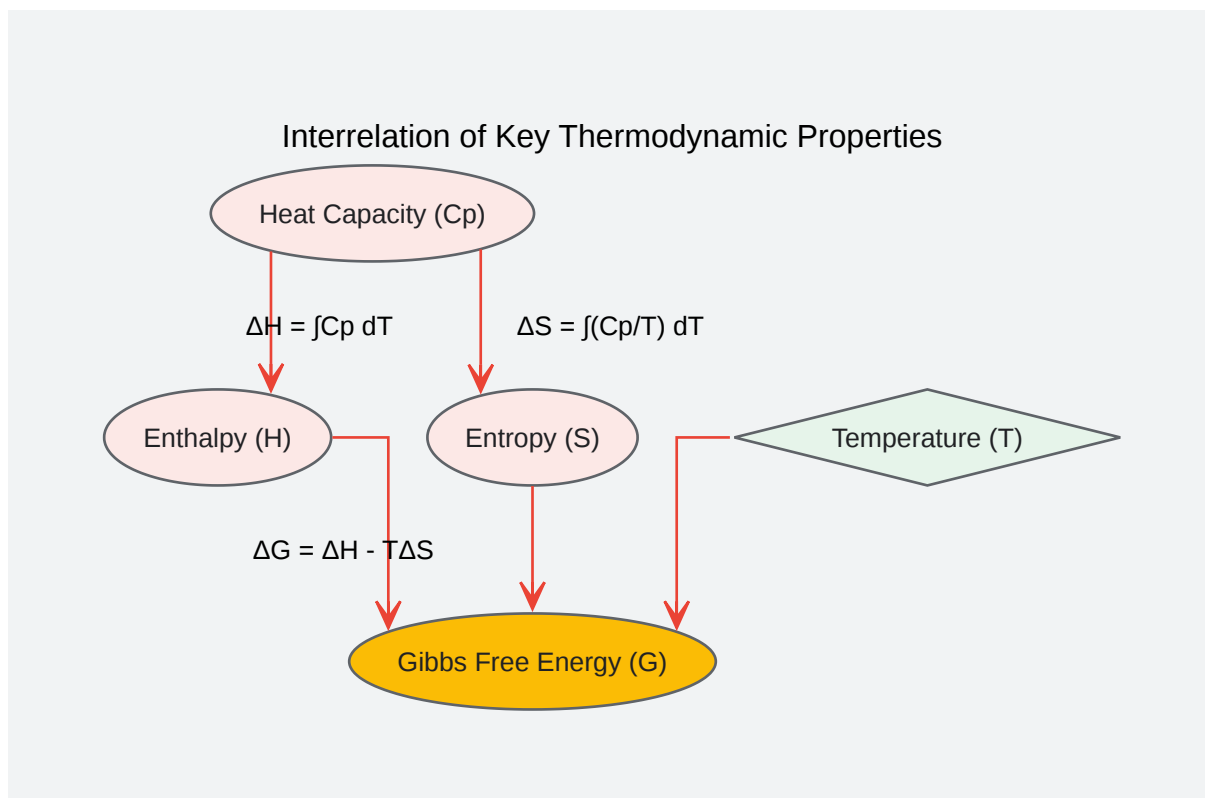
Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Logical Relationship of Thermodynamic Properties



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Caption: Relationship between fundamental thermodynamic properties.

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References

- 1. n-Propyl Nitrate [drugfuture.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Propyl nitrate [cdc.gov]
- 4. N-PROPYL NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- To cite this document: BenchChem. [Thermodynamic Properties of N-Propyl Nitrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130209#thermodynamic-properties-of-n-propyl-nitrate]

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